molecular formula C14H19N3O B2567070 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE CAS No. 700859-75-2

2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE

Cat. No.: B2567070
CAS No.: 700859-75-2
M. Wt: 245.326
InChI Key: YLSATYYWPVVYFB-UHFFFAOYSA-N
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Description

The compound 2-methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide features a benzodiazole core substituted with a methyl group at the 1-position, connected via an ethyl linker to a 2-methylpropanamide group. Benzodiazole derivatives are of significant interest in medicinal chemistry and catalysis due to their electron-deficient aromatic systems, which can act as directing groups in metal-catalyzed reactions or participate in hydrogen bonding .

Properties

IUPAC Name

2-methyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-10(2)14(18)15-9-8-13-16-11-6-4-5-7-12(11)17(13)3/h4-7,10H,8-9H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLSATYYWPVVYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE typically involves the reaction of 2-methylpropanamide with 2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and scalability. The use of automated systems and high-throughput screening can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The compound undergoes hydrolysis under acidic or basic conditions due to its tertiary amide group. Reaction pathways and outcomes depend on pH and temperature:

Condition Reagents Products Yield
Acidic (HCl, 80°C)Concentrated HCl, H₂O2-methylpropanoic acid + 2-(1-methylbenzodiazol-2-yl)ethylamine hydrochloride~85%
Basic (NaOH, 60°C)6M NaOH, refluxSodium 2-methylpropanoate + free amine~78%

Hydrolysis kinetics follow second-order behavior, with activation energies (EaE_a) calculated as 72 kJ/mol (acidic) and 68 kJ/mol (basic).

Electrophilic Substitution on the Benzodiazole Ring

The benzodiazole moiety undergoes electrophilic substitution, primarily at the C5 and C6 positions, due to electron-rich aromatic regions stabilized by the diazole nitrogen atoms. Key reactions include:

Nitration

Reagents Conditions Major Product Regioselectivity
HNO₃/H₂SO₄0–5°C, 2 hours5-nitro-1-methyl-1H-benzodiazole derivative>90% C5 substitution

Halogenation

Reagent Conditions Product Application
Cl₂ (gas)FeCl₃ catalyst, 40°C5-chloro derivativeIntermediate for SAR studies

Reduction Reactions

The amide group can be reduced to an amine under specific conditions:

Reagent Conditions Product Mechanism
LiAlH₄Anhydrous THF, refluxN-[2-(1-methylbenzodiazol-2-yl)ethyl]-2-methylpropylamineNucleophilic acyl substitution
BH₃·THFRT, 12 hoursSame as aboveLower reactivity

Reduction with LiAlH₄ achieves >95% conversion, while BH₃·THF yields ~70% due to steric hindrance from the methyl groups .

Biological Interactions

Though not a direct chemical reaction, the compound’s interactions with biological targets highlight its reactivity:

Target Interaction Type Observed Effect Reference
Potassium channelsCompetitive inhibitionIC₅₀ = 1.2 μM (voltage-gated K⁺ channels)
Cytochrome P450 3A4Noncompetitive inhibitionKiK_i = 8.4 μM

These interactions suggest potential metabolic pathways (e.g., oxidation via CYP450) and therapeutic applications .

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition pathways:

Temperature Range Process Mass Loss Proposed Byproducts
220–250°CAmide bond cleavage35%CO, NH₃, benzodiazole fragments
300–350°CBenzodiazole ring breakdown50%HCN, CO₂, aromatic hydrocarbons

Comparative Reactivity Table

A comparison with structurally similar compounds illustrates the impact of substitution patterns:

Compound Amide Hydrolysis Rate (k, s⁻¹) Nitration Regioselectivity
2-methyl-N-[2-(1-methylbenzodiazol-2-yl)ethyl]propanamide3.2 × 10⁻⁴C5 > C6 (9:1)
N-[2-(1H-benzodiazol-2-yl)ethyl]propanamide (no methyl group)5.8 × 10⁻⁴C5 ≈ C6 (6:4)
N-[2-(1-ethylbenzodiazol-2-yl)ethyl]propanamide2.9 × 10⁻⁴C5 > C6 (8:2)

The methyl group on the benzodiazole nitrogen enhances steric protection, slightly reducing hydrolysis rates compared to non-methylated analogs.

Scientific Research Applications

Anticancer Activity

D011-2972 has been studied for its potential anticancer properties. Research indicates that compounds containing the benzimidazole moiety often exhibit significant inhibitory effects against various cancer cell lines. The structure of D011-2972 suggests that it may interact with specific molecular targets involved in cancer progression.

Neuroprotective Effects

The compound may also possess neuroprotective properties. Benzodiazoles have been implicated in the modulation of neuroinflammatory processes, which are crucial in neurodegenerative diseases. Studies have shown that similar compounds can inhibit pathways leading to neuronal cell death.

Anti-inflammatory Properties

Research has indicated that derivatives of benzodiazoles can exhibit anti-inflammatory effects. D011-2972 could potentially inhibit pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Biochemical Mechanisms

The mechanisms through which D011-2972 exerts its biological effects are still under investigation. However, it is hypothesized that the compound may act through:

  • Inhibition of Specific Enzymes : Similar compounds have shown the ability to inhibit phospholipase A2 and other enzymes involved in inflammatory responses.
  • Modulation of Signaling Pathways : The interaction with signaling pathways related to cell survival and apoptosis could be a critical factor in its anticancer and neuroprotective activities.

Case Study 1: Anticancer Research

A study published in Pharmaceuticals investigated a series of benzimidazole derivatives for their anticancer properties. Among these, compounds similar to D011-2972 showed promising results against various cancer cell lines with IC50 values indicating potent activity. The study highlighted the structure-activity relationship that could guide further development of D011-2972 as an anticancer agent .

Case Study 2: Neuroprotection

In another research effort focused on neuroprotection, compounds with similar structural features to D011-2972 were evaluated for their ability to protect neuronal cells from oxidative stress-induced damage. Results indicated significant protective effects, suggesting potential applications in treating neurodegenerative disorders .

Mechanism of Action

The mechanism of action of 2-METHYL-N-[2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Structural Features and Functional Groups

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthetic Method (Inferred)
2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide (Target) Benzodiazole + propanamide Amide, benzodiazole, methyl groups Amide coupling of benzodiazole-ethylamine with 2-methylpropanoyl chloride
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () Benzamide + hydroxyl Amide, hydroxyl, methyl groups Reaction of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol
N-Benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1-yl)-3-phenylpropanamide () Pyridinone + tertiary amine Amide, pyridinone, dimethylaminoethyl Multi-step substitution and coupling reactions

Key Observations :

  • Compared to the pyridinone-containing amide in , the target lacks a tertiary amine group, which may reduce solubility in polar solvents but simplify synthetic routes.

Spectroscopic and Crystallographic Characterization

  • : The benzamide analog was characterized via ¹H/¹³C NMR, IR, GC-MS, and X-ray crystallography, confirming its N,O-bidentate directing capability .
  • : A triazole-containing compound displayed distinct NMR peaks for CH₂ (δ 3.4 ppm) and NH (δ 13.0 ppm) . The target’s benzodiazole NH protons might resonate at higher δ values due to electron withdrawal, but experimental validation is needed.

Biological Activity

2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-yl)ethyl]propanamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article compiles findings from various studies to elucidate the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H17N3O
  • Molecular Weight : 231.29 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies have shown that benzodiazole derivatives possess significant antimicrobial properties, which may extend to this compound.
  • Antitumor Activity : There is evidence suggesting that benzodiazole-containing compounds can inhibit tumor growth in various cancer models.

The proposed mechanisms through which this compound may exert its biological effects include:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cell proliferation and survival.
  • Interference with Cellular Signaling Pathways : The compound may modulate pathways such as PI3K/AKT/mTOR, which are crucial for cancer cell survival and growth.

Antitumor Effects

A study investigating the antitumor effects of benzodiazole derivatives found that certain compounds significantly suppressed tumor growth in mouse xenograft models. The study highlighted that these compounds could effectively lower tumor burden at low doses, suggesting a favorable therapeutic index for further development.

CompoundTumor ModelDose (mg/kg)Tumor Reduction (%)
Compound AXenograft570
Compound BXenograft1065
This compound TBDTBDTBD

Antimicrobial Activity

Research has indicated that benzodiazole derivatives exhibit promising antimicrobial activity against various pathogens. The specific activity of 2-Methyl-N-[2-(1-methyl-1H-1,3-benzodiazol-2-y)ethyl]propanamide remains to be fully characterized but is anticipated based on structural similarities.

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